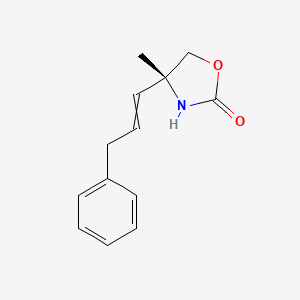

(4R)-4-Methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one

Description

(4R)-4-Methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:

- A stereogenic 4R configuration.

- Methyl and 3-phenylprop-1-en-1-yl substituents at the 4-position.

Oxazolidinones are widely employed as chiral auxiliaries in organic synthesis, enabling stereoselective transformations such as aldol reactions, alkylations, and Michael additions .

Properties

CAS No. |

917603-82-8 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(4R)-4-methyl-4-(3-phenylprop-1-enyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H15NO2/c1-13(10-16-12(15)14-13)9-5-8-11-6-3-2-4-7-11/h2-7,9H,8,10H2,1H3,(H,14,15)/t13-/m1/s1 |

InChI Key |

IXAVAYVLUMKTOA-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@]1(COC(=O)N1)C=CCC2=CC=CC=C2 |

Canonical SMILES |

CC1(COC(=O)N1)C=CCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

(4R)-4-Methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of (4R)-4-Methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one features an oxazolidinone ring, which is known for its role in various biological activities, particularly as an antibiotic and anti-inflammatory agent.

Antimicrobial Activity

Research has demonstrated that oxazolidinones, including derivatives like (4R)-4-Methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The Minimum Inhibitory Concentration (MIC) values for these compounds are critical in determining their effectiveness against specific pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3e | 0.5 | Staphylococcus aureus |

| 8d | 2.0 | Enterococcus faecium |

| 8o | 0.25 | Listeria monocytogenes |

Anti-inflammatory Properties

In addition to antimicrobial activity, oxazolidinones have been explored for their anti-inflammatory effects. Studies indicate that these compounds can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Case Study 1: Efficacy Against Resistant Strains

A study published in 2022 investigated the efficacy of various oxazolidinone derivatives against multidrug-resistant strains of bacteria. The results indicated that (4R)-4-Methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one demonstrated potent activity against strains resistant to conventional antibiotics. This highlights its potential as a therapeutic option in treating resistant infections .

Case Study 2: Pharmacokinetics and Bioavailability

Another research effort focused on the pharmacokinetics of oxazolidinone compounds, including (4R)-4-Methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one. The study assessed absorption rates, distribution, metabolism, and excretion profiles. Findings suggested favorable bioavailability and a suitable half-life for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Stereochemical Variations

Table 1: Key Structural Features of Comparable Oxazolidinones

Key Observations :

- Substituent Bulk: The target compound’s 4-methyl and 3-phenylprop-1-en-1-yl groups introduce greater steric bulk compared to simpler derivatives like (4R)-4-benzyl-oxazolidinones . This may influence enantioselectivity in catalytic applications.

- Stereochemical Impact: Derivatives with 4R configurations (e.g., ) often retain stereochemical integrity during synthesis, as seen in the retention of parent reactant stereochemistry in (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-oxazolidinone .

- Electron-Withdrawing Groups: Compounds with acylated 3-positions (e.g., pent-4-enoyl , methylbutanoyl ) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks in reactions like aldol additions.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Compounds

Key Findings :

- The target compound’s structural analogs, such as (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-oxazolidinone, adopt envelope conformations with the C4 atom as the flap . This puckering is critical for accommodating bulky substituents.

- In contrast, simpler oxazolidinones like cycloserine exhibit planar or near-planar rings due to reduced steric strain .

- The phenyl group in (4R,5S)-4-methyl derivatives forms a 56.40° dihedral angle with the oxazolidinone ring, minimizing steric clashes .

Preparation Methods

Cyclization of Amino Alcohols with Carbonyl Sources

The oxazolidin-2-one core is classically constructed via cyclization of β-amino alcohols with carbonyl donors such as phosgene equivalents or carbamates. For example, the reaction of (R)-2-amino-3-phenylpropan-1-ol with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) generates the oxazolidinone ring through nucleophilic attack of the amine on the carbonyl electrophile, followed by intramolecular esterification. This method, however, requires stringent control of reaction conditions to avoid racemization at the stereogenic center.

In a related approach, ethyl carbamate derivatives have been employed as carbonyl sources. A patent by demonstrates that reacting 4-(methoxymethyl)-1,3-dioxolan-2-one with ethyl carbamate in the presence of potassium carbonate yields oxazolidinones with high regioselectivity. Adapting this method, the phenylpropene side chain could be introduced via a pre-functionalized amino alcohol precursor prior to cyclization.

Stereochemical Control at the 4-Position

Chiral Auxiliaries and Enantioselective Synthesis

The (4R) configuration necessitates asymmetric synthesis strategies. A proven method involves using enantiomerically pure starting materials. For instance, details the preparation of (R)-4-methoxymethyl-1,3-dioxolane-2-one from (R)-2,2-dimethyl-1,3-dioxolan-4-methanol. By substituting the methoxymethyl group with a 3-phenylprop-1-en-1-yl moiety, a similar pathway could yield the desired stereochemistry.

Catalytic asymmetric hydrogenation offers another route. A study in describes the use of chiral phosphine ligands to achieve >90% enantiomeric excess (ee) in the reduction of α,β-unsaturated ketones, which could be adapted to install the propenyl group stereoselectively.

Introduction of the 3-Phenylprop-1-en-1-yl Side Chain

Wittig Olefination and Grignard Addition

The 3-phenylprop-1-en-1-yl group can be introduced via Wittig reaction. Treating a carbonyl precursor (e.g., 4-methyl-4-formyl-oxazolidinone) with a stabilized ylide derived from benzyltriphenylphosphonium bromide generates the trans-alkene product. Alternatively, Grignard addition to a ketone intermediate followed by dehydration could furnish the allylic side chain.

Cross-Coupling Strategies

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Heck reactions, offer regioselective methods for installing aromatic groups. For example, utilizes aryl halides in coupling reactions to build complex heterocycles, a strategy applicable to attaching the phenylpropenyl moiety.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or THF are preferred for cyclization steps, as evidenced by, where THF/DMF mixtures facilitated nucleophilic ring-opening of epoxides. Potassium carbonate, commonly used in oxazolidinone syntheses, effectively deprotonates intermediates without inducing side reactions.

Temperature and Reaction Time

Controlled temperature regimes are essential. For instance, reports that maintaining reactions at 0°C during nucleophilic additions prevents exothermic side reactions, while reflux conditions (e.g., 80°C in toluene) accelerate cyclization.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (4R)-4-methyl-4-(3-phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one, and how is stereochemical control achieved?

- Methodological Answer : The synthesis of such oxazolidinones typically involves chiral auxiliaries or enantioselective catalysis. For example, Evans-type oxazolidinones are synthesized via nucleophilic substitution or conjugate addition reactions, where stereochemistry is retained from the starting materials. Key steps include:

- Use of (4R)-configured precursors to ensure retention of stereochemistry.

- Characterization of intermediates via / NMR to confirm regio- and stereochemical outcomes.

- Crystallization or chromatography to isolate enantiomerically pure products .

Q. How is X-ray crystallography applied to confirm the structure and stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Growing high-quality crystals via slow evaporation.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement using SHELXL (e.g., SHELX-2014) to resolve atomic positions and assign absolute configuration via Flack (0.012(16)) or Hooft parameters .

- Example data for a related oxazolidinone:

| Parameter | Value |

|---|---|

| Space group | |

| 6.1605, 11.8490, 15.3861 Å | |

| 1123.12 Å |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : / NMR to confirm substitution patterns and stereochemistry (e.g., coupling constants for vinyl protons).

- IR : Identification of carbonyl (C=O) stretches near 1750–1700 cm.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this oxazolidinone?

- Methodological Answer :

- Perform multipole refinement in SHELXL to model electron density accurately, especially for stereoelectronic effects .

- Compare calculated (DFT) and experimental torsion angles. For example, the oxazolidinone ring in related compounds adopts an envelope conformation (Cremer-Pople puckering amplitude , ) .

- Validate hydrogen bonding or π-stacking interactions using Hirshfeld surface analysis if absent in initial models .

Q. What strategies are used to analyze the conformational flexibility of the oxazolidinone ring?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify ring puckering using polar coordinates (, , ) derived from SCXRD data. For example, a related compound showed an envelope conformation with the methyl-bearing carbon as the flap .

- DFT Calculations : Compare gas-phase and solid-state conformations to assess crystal packing effects.

Q. Why might expected intermolecular interactions (e.g., π-π stacking) be absent in the crystal structure?

- Methodological Answer :

- Steric Hindrance : Bulky substituents (e.g., 3-phenylprop-1-en-1-yl) may prevent close packing.

- Electrostatic Factors : Polar groups (e.g., carbonyl) may dominate packing via dipole-dipole interactions.

- Validation : Use Mercury (CCDC) to calculate interaction distances and angles. For example, in (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, van der Waals contacts dominated due to lack of directional interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.